[1-(2-Methoxyphenyl)ethoxy](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyphenyl)ethoxysilane: is an organosilicon compound with the molecular formula C10H16OSi and a molecular weight of 180.3189 g/mol . This compound is characterized by the presence of a methoxyphenyl group attached to an ethoxy group, which is further bonded to a trimethylsilyl group. It is commonly used in organic synthesis and material science due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)ethoxysilane typically involves the reaction of 2-methoxyphenol with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods: In industrial settings, the production of 1-(2-Methoxyphenyl)ethoxysilane may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 1-(2-Methoxyphenyl)ethoxysilane can undergo oxidation reactions to form corresponding silanols or siloxanes.
Reduction: This compound can be reduced to form simpler silanes.
Substitution: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as or .
Reduction: Reagents like .
Substitution: Conditions typically involve acidic or basic catalysts .
Major Products:
Oxidation: Silanols, siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a protecting group for alcohols and phenols in organic synthesis.
- Acts as a precursor for the synthesis of more complex organosilicon compounds .
Biology:
Medicine:
- Investigated for its potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles .
Industry:
Wirkmechanismus
The mechanism of action of 1-(2-Methoxyphenyl)ethoxysilane involves its ability to form stable silicon-oxygen bonds . This property is exploited in various chemical reactions where the compound acts as a protecting group or a precursor . The molecular targets and pathways involved include hydroxyl groups on alcohols and phenols, which react with the silyl group to form stable silyl ethers .
Vergleich Mit ähnlichen Verbindungen
Trimethoxyphenylsilane: Similar in structure but contains three methoxy groups instead of one methoxy and one ethoxy group.
Trimethyl-(1-methyl-2-phenoxy-ethoxy)silane: Contains a phenoxy group instead of a methoxyphenyl group.
Uniqueness:
Eigenschaften
CAS-Nummer |
918940-97-3 |
---|---|
Molekularformel |
C12H20O2Si |
Molekulargewicht |
224.37 g/mol |
IUPAC-Name |
1-(2-methoxyphenyl)ethoxy-trimethylsilane |
InChI |
InChI=1S/C12H20O2Si/c1-10(14-15(3,4)5)11-8-6-7-9-12(11)13-2/h6-10H,1-5H3 |
InChI-Schlüssel |
PLFLZDMPXZARKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1OC)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.